1-(Azetidin-3-yl)-3-fluoroazetidine

Beschreibung

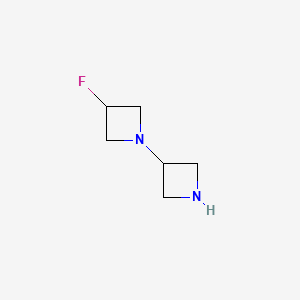

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCCEMRDKHTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312070 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-80-3 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 Azetidin 3 Yl 3 Fluoroazetidine Analogues

Influence of Fluorine on Reactivity Profiles

The introduction of a fluorine atom into the azetidine (B1206935) ring profoundly alters the molecule's electronic properties and, consequently, its chemical reactivity compared to its non-fluorinated counterparts. ugent.bebeilstein-journals.org The high electronegativity of fluorine is the primary driver of these changes, exerting a strong inductive electron-withdrawing effect that modifies the reactivity of the entire heterocyclic system. ugent.be This influence manifests in several key areas, including susceptibility to nucleophilic attack, the basicity of the ring nitrogen, and the stability of reaction intermediates.

Research into fluorinated small-ring azaheterocycles has revealed a significant divergence in behavior from their non-fluorinated analogues. ugent.be The incorporation of fluorine generally increases the electrophilicity of the carbon atoms within the azetidine ring, particularly the carbon bearing the fluorine (C3) and adjacent carbons. This heightened electrophilic character makes the ring more susceptible to nucleophilic attack. nih.govacs.org While extensive studies on aziridines—three-membered rings—showed that fluorination could increase the rate of nucleophilic ring-opening by a factor of over 10¹¹, this principle of enhanced reactivity extends to the four-membered azetidine system. nih.govacs.org

A notable example of this increased reactivity is observed in azetidin-2-ones, commonly known as β-lactams. Studies by Kanerva and co-workers on the lipase-catalyzed methanolysis of β-lactam derivatives demonstrated a marked increase in reactivity with the introduction of fluorine. beilstein-journals.org The non-fluorinated parent compound was found to be unreactive under the specified conditions, whereas its mono- and di-fluorinated analogues readily underwent the reaction. beilstein-journals.orgresearchgate.net

| Compound | Structure | Reactivity in Lipase-Catalysed Methanolysis |

|---|---|---|

| β-Lactam (4a) | Non-fluorinated | Unreactive beilstein-journals.org |

| Mono-fluoro-β-Lactam (4b) | Monofluorinated | Reactive beilstein-journals.org |

| Di-fluoro-β-Lactam (4c) | Difluorinated | Markedly increased reactivity beilstein-journals.org |

Furthermore, the fluorine substituent impacts the conformational behavior of the azetidine ring, especially in its protonated or quaternized form (azetidinium ion). beilstein-journals.orgresearchgate.net A favorable charge-dipole interaction can occur between the positively charged nitrogen atom and the highly polarized carbon-fluorine bond (C–F…N⁺). beilstein-journals.org This interaction can influence the ring's pucker and stabilize transition states, thereby affecting reaction rates and pathways, such as in ring-expansion reactions where azetidinium ions are intermediates. beilstein-journals.orgacs.org

Conversely, the strong electron-withdrawing nature of fluorine significantly reduces the basicity (and therefore the nucleophilicity) of the azetidine ring nitrogen. ugent.bemdpi.com This effect is clearly demonstrated when comparing the basicity of pyrrolidine (B122466) with its fluorinated analogue.

| Compound | pKa |

|---|---|

| Pyrrolidine | 11.3 mdpi.com |

| 3,3-Difluoropyrrolidine | 7.5 mdpi.com |

This reduced basicity can be advantageous in certain synthetic applications, as it can prevent unwanted side reactions at the nitrogen atom. mdpi.com However, it can also hinder reactions that rely on the nitrogen's nucleophilicity. ugent.be For instance, reactions involving Lewis acid catalysis may be affected, as the coordinating ability of the nitrogen's lone pair is diminished in fluorinated analogues. ugent.be This modulation of electronic properties allows for distinct reactivity profiles, enabling fluorinated azetidines to participate in chemical transformations that may be inaccessible to their non-fluorinated relatives.

Computational and Theoretical Investigations of 1 Azetidin 3 Yl 3 Fluoroazetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 1-(azetidin-3-yl)-3-fluoroazetidine.

Electronic Structure Analysis

The introduction of a fluorine atom into one of the azetidine (B1206935) rings of this compound significantly perturbs its electronic structure. The high electronegativity of fluorine leads to a polarized carbon-fluorine (C-F) bond, creating a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization has a cascading effect on the rest of the molecule.

Computational studies on similar fluorinated N-heterocycles have shown that the presence of a C-F bond can dramatically influence the molecule's physical and chemical properties. beilstein-journals.org The electron-withdrawing nature of the fluorine atom can affect the basicity of the nitrogen atoms within the azetidine rings. This is a critical factor in the context of potential biological applications, as it can influence interactions with physiological targets. chim.it

Molecular electrostatic potential (MEP) maps, generated through computational analysis, provide a visual representation of the charge distribution on the molecular surface. For fluorinated azetidines, these maps typically show a region of negative electrostatic potential around the fluorine atom and regions of positive potential near the hydrogen atoms and the nitrogen atoms, particularly when protonated. researchgate.netdtic.milnih.gov This distribution of charge is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in molecular recognition and binding affinity. chim.it

Conformational Analysis and Ring Pucker

The four-membered azetidine ring is inherently strained and adopts a puckered, non-planar conformation to alleviate some of this strain. The degree and nature of this puckering are sensitive to the substituents on the ring. In this compound, the presence of the fluorine atom and the second azetidine ring introduces complex conformational possibilities.

Computational studies on 3-fluoroazetidine (B1273558) derivatives have revealed an interesting conformational effect. beilstein-journals.orgresearchgate.netbeilstein-journals.org A notable observation is the C-F···N+ charge-dipole interaction. beilstein-journals.org In the protonated form of 3-fluoroazetidine, the ring can pucker in a way that brings the fluorine atom into closer proximity to the positively charged nitrogen atom. This interaction, which is a stabilizing electrostatic gauche effect, can significantly influence the preferred conformation of the ring. researchgate.net For the neutral molecule, calculations often predict a conformation where the fluorine atom is further away from the nitrogen to minimize dipole-dipole repulsion. beilstein-journals.org

The conformational space of this compound is further complicated by the rotational freedom around the N-C bond connecting the two rings. The interplay between the puckering of both rings and the orientation of one ring relative to the other leads to a complex potential energy surface with multiple local minima. Understanding these conformational preferences is vital, as the three-dimensional shape of the molecule dictates its ability to interact with biological targets.

| Parameter | Description | Typical Calculated Values for Fluorinated Azetidines |

| Ring Puckering Amplitude (q) | A measure of the degree of non-planarity of the azetidine ring. | Varies with substitution, generally significant to relieve strain. |

| Phase Angle (φ) | Describes the type of puckering (e.g., bent or twisted). | Dependent on the position and nature of substituents. |

| N-C-C-F Dihedral Angle | Defines the relative orientation of the fluorine atom to the nitrogen atom. | Can be influenced by the C-F···N+ interaction in protonated species. beilstein-journals.org |

| Rotational Barrier | The energy required for rotation around the bond connecting the two azetidine rings. | Influenced by steric and electronic interactions between the rings. |

Bonding Characteristics of Fluorinated Azetidines

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its properties are a central feature of fluorinated compounds. In the context of this compound, the C-F bond is highly polarized, which is a key determinant of the molecule's reactivity and intermolecular interactions.

Beyond the direct C-F bond, the presence of fluorine also influences adjacent bonds through hyperconjugative interactions. For instance, a σCH → σ*CF interaction can occur, where electron density from a neighboring C-H bond's bonding orbital is donated into the antibonding orbital of the C-F bond. This type of interaction can stabilize specific conformations and affect the rigidity of the ring system. beilstein-journals.org Such hyperconjugative effects have been shown to rigidify the ring pucker in fluorinated pyrrolidines, a related class of N-heterocycles. beilstein-journals.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. These simulations can reveal how the molecule explores different conformations and interacts with its environment, such as a solvent or a biological receptor. bris.ac.ukresearchgate.net

MD simulations can be used to study the flexibility of the bis-azetidine scaffold and the conformational transitions between different puckered states of the rings. By simulating the molecule in an aqueous environment, it is possible to analyze the role of water molecules in stabilizing certain conformations through hydrogen bonding.

Furthermore, if a potential biological target for this compound is identified, MD simulations can be employed to model the binding process. These simulations can help to predict the binding mode of the molecule within the active site of a protein and to estimate the binding affinity. Such studies are invaluable in drug discovery for understanding structure-activity relationships and for the rational design of more potent analogs. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and for analyzing the high-energy transition states that govern reaction rates. bham.ac.uk For a molecule like this compound, computational methods can be used to explore potential synthetic routes and to understand its reactivity.

The synthesis of azetidines can be challenging due to the high strain energy of the four-membered ring. bham.ac.uk Theoretical calculations can help to identify the most plausible reaction pathways for the formation of the bis-azetidine system. For example, in a potential synthesis involving the coupling of a 3-fluoroazetidine precursor with another azetidine moiety, calculations could elucidate the structure of the transition state and the activation energy for the key bond-forming step. nih.govfrontiersin.orgresearchgate.net

DFT calculations have been successfully used to predict the regioselectivity of ring-opening reactions of aziridines and to understand the factors controlling the formation of azetidines versus pyrrolidines in cyclization reactions. nih.govfrontiersin.orgacs.org Similar approaches could be applied to predict the reactivity of this compound towards various reagents. For instance, the susceptibility of the C-F bond to nucleophilic attack or the likelihood of ring-opening reactions under different conditions could be assessed computationally.

Prediction of Synthetic Feasibility and Optimization

For the synthesis of this compound, computational screening of different precursors, catalysts, and solvents could be performed to identify the most promising conditions for achieving a high yield. mit.edu For example, in silico screening of different ligands for a metal-catalyzed coupling reaction could help to identify the optimal ligand for promoting the desired transformation. rsc.orgcore.ac.uk

Applications of Azetidine Derivatives As Molecular Scaffolds and Building Blocks

General Utility in Organic Synthesis

Azetidine (B1206935) derivatives are prized for their utility as versatile building blocks in the synthesis of more intricate organic molecules. fiveable.me Their inherent ring strain contributes to a unique reactivity that can be harnessed under specific reaction conditions, allowing for transformations that are not readily achievable with other cyclic amines. researchgate.net

Versatility in Scaffold Design

The development of synthetic methods to access functionalized azetidines has expanded their utility. researchgate.net For instance, the synthesis of azetidine-2-carboxylic acid and its derivatives has provided access to valuable building blocks for drug discovery. acs.org Furthermore, photochemical methods, such as the aza Paternò-Büchi reaction, have enabled the synthesis of functionalized azetidines that are otherwise challenging to prepare. researchgate.netresearchgate.net

Use in Fragment-Based Design

Fragment-based drug discovery (FBDD) has become a prominent strategy in identifying lead compounds. enamine.net This approach relies on screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent molecules. Azetidine derivatives are well-suited for FBDD due to their small size, conformational rigidity, and the ability to introduce vectors for further chemical modification. enamine.netrjptonline.org The defined geometry of the azetidine scaffold allows for the precise spatial orientation of appended fragments, facilitating the design of inhibitors with improved target engagement. enamine.net Computational fragment-based design has been successfully employed to discover potent and selective inhibitors by incorporating azetidine scaffolds. nih.govacs.org

Integration into Complex Molecular Architectures

The incorporation of azetidine rings into more complex molecules is a key strategy in modern organic synthesis and medicinal chemistry. longdom.orgresearchgate.netenamine.net The unique properties of the azetidine moiety can impart desirable characteristics to the final product. longdom.orgenamine.net

The synthesis of complex molecules containing the azetidine scaffold often involves the use of pre-functionalized azetidine building blocks. enamine.netchemrxiv.org These building blocks can be prepared through various synthetic routes and then incorporated into larger structures via standard coupling reactions. enamine.netresearchgate.net The development of robust methods for the synthesis of diverse azetidine-based scaffolds has been crucial for their widespread application. acs.orgnih.gov For example, the diversification of a densely functionalized azetidine ring system has provided access to a wide variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov

The reactivity of the azetidine ring itself can be exploited to construct more complex architectures. Ring-opening reactions of azetidines can lead to the formation of functionalized acyclic amines, while ring-expansion reactions can provide access to larger heterocyclic systems like pyrrolidines and azepanes. researchgate.net These transformations offer a powerful tool for increasing molecular complexity from a simple azetidine precursor.

Role of Fluorine in Modulating Molecular Properties for Scaffold Applications

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties. rsc.org In the context of azetidine scaffolds, fluorination can have a profound impact on basicity, lipophilicity, and metabolic stability.

The presence of a fluorine atom on the azetidine ring, as in 3-fluoroazetidine (B1273558), can lower the basicity (pKa) of the nitrogen atom. researchgate.net This is due to the strong electron-withdrawing nature of fluorine. The extent of this effect depends on the number of fluorine atoms and their distance from the nitrogen. researchgate.net This modulation of basicity can be crucial for optimizing the pharmacokinetic properties of a molecule.

Fluorination can also influence the conformation of the azetidine ring. Computational studies have shown that in a protonated 3-fluoroazetidinium cation, a favorable electrostatic interaction exists between the positively charged nitrogen and the fluorine atom, leading to a specific ring pucker. beilstein-journals.org This conformational preference can impact how the molecule interacts with its biological target.

Furthermore, fluorinated azetidines have been shown to exhibit interesting biological activities. For instance, certain fluorinated azetidine derivatives have displayed inhibitory activity against various enzymes. The unique properties imparted by fluorine make fluorinated azetidines, and by extension 1-(azetidin-3-yl)-3-fluoroazetidine, attractive scaffolds for the design of new bioactive compounds. rsc.orgugent.be

Emerging Areas of Application (excluding clinical/safety)

The utility of azetidine derivatives continues to expand into new areas of chemical science. One emerging application is in the development of novel energetic materials. researchgate.net The inherent ring strain of the azetidine scaffold makes it a promising candidate for the design of high-energy-density materials. researchgate.net

Another area of growing interest is the use of azetidines in catalysis. rsc.org Chiral azetidine derivatives have been employed as ligands in asymmetric catalysis, demonstrating their potential to control the stereochemical outcome of chemical reactions. rsc.org The rigid nature of the azetidine ring can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.

Furthermore, the unique reactivity of azetidines makes them valuable intermediates in the synthesis of other heterocyclic systems. nih.gov For example, the ring expansion of azetines, the unsaturated counterparts of azetidines, can provide access to pyrrolidines and other larger heterocycles. nih.gov

The development of new synthetic methodologies continues to broaden the scope of azetidine chemistry. Recent advances include the use of azetidine sulfonyl fluorides as versatile reagents for generating a diverse array of novel pharmacophore motifs. nih.govacs.orgnih.gov These reagents can be activated under mild conditions to couple with a broad range of nucleophiles, providing access to new chemical space. nih.govacs.orgnih.gov

Advanced Methodologies and Analytical Techniques in Azetidine Research

Development of Novel Catalytic Systems for Azetidine (B1206935) Synthesis

The synthesis of azetidines, including the specific compound 1-(azetidin-3-yl)-3-fluoroazetidine, has been significantly advanced through the development of innovative catalytic systems. These systems aim to improve efficiency, stereoselectivity, and functional group tolerance in the construction of the strained four-membered ring.

One notable advancement is the use of lanthanoid (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) as a catalyst. frontiersin.org Specifically, La(OTf)₃ has been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.org This method is particularly valuable as it tolerates a variety of functional groups that are often sensitive to acidic conditions or Lewis acids. frontiersin.org Computational studies suggest that the coordination of the lanthanum (III) ion with the substrate and product plays a crucial role in directing the regioselectivity of the ring-closing reaction. frontiersin.org

Palladium-catalyzed reactions have also emerged as a powerful tool for azetidine synthesis. organic-chemistry.org For instance, the intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a direct route to the azetidine core. organic-chemistry.org Furthermore, copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents offers a rapid method for producing bis-functionalized azetidines. organic-chemistry.org

The synthesis of chiral azetidines has been a significant focus, with methods like copper(I)-catalyzed asymmetric [3+1]-cycloaddition of imido-ylides with metallo-enolcarbenes enabling the production of highly enantioenriched 2-azetine-carboxylates. nih.gov These intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidines. nih.gov Another approach utilizes chiral tert-butanesulfinamides for the stereoselective preparation of C2-substituted azetidines. nih.govacs.org

For the specific introduction of a fluorine atom at the 3-position, as in this compound, methods have been developed involving the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents like Olah's reagent (pyridine·10 HF). acs.org A more recent and widely used method involves the treatment of 3-azetidinols with diethylaminosulfur trifluoride (DAST). acs.org Additionally, a synthetic route starting from N-(alkylidene or 1-arylmethylidene)-2-propenylamines has been established, which involves regiospecific functionalization to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines as precursors to 3-fluoroazetidines. nih.gov

The following table summarizes some of the key catalytic systems developed for azetidine synthesis:

| Catalyst/Reagent | Reaction Type | Key Features |

| Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) | Intramolecular aminolysis of epoxy amines | High yield, tolerates various functional groups. frontiersin.org |

| Palladium complexes | Intramolecular C-H amination | Direct synthesis from picolinamide-protected amines. organic-chemistry.org |

| Copper(I) with chiral sabox ligand | Asymmetric [3+1]-cycloaddition | Highly enantioselective synthesis of chiral azetines. nih.gov |

| Chiral tert-butanesulfinamides | Stereoselective synthesis | Production of enantioenriched C2-substituted azetidines. nih.govacs.org |

| Pyridine·10 HF (Olah's reagent) | Ring-opening of 1-azabicyclo[1.1.0]butanes | Introduction of fluorine at the 3-position. acs.org |

| Diethylaminosulfur trifluoride (DAST) | Fluorination of 3-azetidinols | Common method for synthesizing 3-fluoroazetidines. acs.org |

| Iodine | Iodocyclization of homoallyl amines | Stereoselective synthesis of functionalized azetidines. rsc.org |

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the analysis of azetidines. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For substituted azetidines, the coupling constants between protons on the ring can help determine their relative stereochemistry (cis or trans). adelaide.edu.au

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their bonding environment.

¹⁹F NMR: This is particularly crucial for fluorinated compounds like this compound. jeol.com The chemical shift of the fluorine atom and its coupling constants with neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) provide definitive evidence for the presence and location of the fluorine substituent. jeol.com

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and for piecing together the complete molecular structure, especially for complex derivatives. nih.gov For fluorinated compounds, HF-COSY and HF-HETCOR can establish through-bond connectivity between hydrogen and fluorine. jeol.com

Mass Spectrometry (MS) is another vital tool for the characterization of azetidines.

Electron Ionization (EI) and Chemical Ionization (CI): These techniques are used to determine the molecular weight of the compound and to obtain fragmentation patterns. The fragmentation of the azetidine ring is highly dependent on the substitution pattern, which can provide valuable structural clues. capes.gov.br

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. For instance, the presence of N-H bonds, C-F bonds, and other functional groups attached to the azetidine ring can be confirmed by their characteristic absorption frequencies. nih.gov

The combination of these techniques allows for a comprehensive and unambiguous structural determination of novel azetidine compounds. Automated structure elucidation frameworks that utilize machine learning algorithms are also being developed to analyze routine NMR spectra and predict the most likely chemical structure. rsc.org

Chromatographic and Separation Techniques for Complex Mixtures

The purification and isolation of specific azetidine derivatives, such as this compound, from complex reaction mixtures often present significant challenges due to the presence of isomers and byproducts with similar physical properties. A variety of chromatographic and separation techniques are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for both analytical and preparative separations of azetidine derivatives. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique where a nonpolar stationary phase is used with a polar mobile phase. It is effective in separating compounds based on their hydrophobicity. For instance, RP-HPLC has been successfully used to separate geometric isomers of azetidine-containing compounds. nih.govresearchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is particularly useful for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

Gas Chromatography (GC) can be employed for the separation of volatile azetidine derivatives. The use of a chiral stationary phase in GC allows for the separation of enantiomers, a critical step in the synthesis of enantiopure chiral azetidines. core.ac.uk

Flash Chromatography is a rapid form of column chromatography that is commonly used for the routine purification of reaction products on a laboratory scale. It is often the first step in the purification process to remove major impurities before further purification by HPLC or other techniques. nih.gov

Preparative HPLC is used to isolate larger quantities of a pure compound from a mixture. researchgate.net Fractions are collected as the separated compounds elute from the column, and these fractions can be combined and the solvent evaporated to yield the purified product. researchgate.net

Countercurrent Chromatography (CCC) , particularly high-speed countercurrent chromatography (HSCCC), is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. mdpi.com This technique has proven effective in the separation of isomers and other closely related compounds. mdpi.com

The choice of chromatographic technique and conditions (e.g., stationary phase, mobile phase composition, pH) is crucial for achieving successful separation and is often optimized on a case-by-case basis. For example, adjusting the pH of the mobile phase in RP-HPLC can significantly improve the resolution between isomeric peptides. nih.gov

The following table highlights some of the chromatographic techniques used in azetidine research:

| Technique | Principle | Application in Azetidine Research |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separation of geometric isomers and purification of final products. nih.govresearchgate.net |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of polar compounds. | Purification of polar azetidine derivatives. |

| Chiral Gas Chromatography (Chiral GC) | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures of chiral azetidines. core.ac.uk |

| Flash Chromatography | Rapid column chromatography under pressure. | Routine purification of reaction mixtures. nih.gov |

| Preparative HPLC | Large-scale separation and isolation of pure compounds. | Isolation of specific isomers for further study. researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation of isomers and closely related compounds. mdpi.com |

Future Directions and Research Gaps in 1 Azetidin 3 Yl 3 Fluoroazetidine Chemistry

Unexplored Synthetic Avenues

The construction of 1-(Azetidin-3-yl)-3-fluoroazetidine presents a key challenge in forming the N-C bond between the two azetidine (B1206935) rings. While many methods exist for synthesizing azetidines, creating this specific linkage requires tailored strategies. acs.orgorganic-chemistry.orgresearchgate.net

Future synthetic explorations could focus on:

Modern Cross-Coupling Reactions: The development of iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents provides a promising, yet unexplored, avenue for forming C-C bonds. rsc.org Adapting such methods for N-C bond formation between two azetidine fragments could be a primary research goal. Similarly, strategies like the Chan-Lam coupling, which has been used in the synthesis of other complex azetidines, could be investigated. nih.gov

Strain-Release Functionalization: Recent advances in using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offer a powerful method for generating functionalized azetidines. organic-chemistry.orgnih.govresearchgate.net A potential, though challenging, route could involve the reaction of an ABB derivative with 3-fluoroazetidine (B1273558) as a nucleophile.

Photochemical Methods: Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a robust method for synthesizing highly functionalized azetidines from simple precursors. nih.govresearchgate.net Investigating the potential of this method to couple two pre-functionalized alkene and oxime precursors that could ultimately form the desired bis-azetidine structure is a significant area for future work.

Late-Stage Fluorination: Instead of starting with 3-fluoroazetidine, an alternative strategy would be to first synthesize the bis-azetidine core and then introduce the fluorine atom in a later step. acs.org This approach, known as late-stage fluorination, is highly valuable in medicinal chemistry for rapidly creating analogues. nih.govnih.govmpg.de Developing a selective C-H fluorination method on a pre-formed 1,3'-bis-azetidine scaffold would be a novel and powerful tool.

Challenges in Scalable Synthesis

Moving from laboratory-scale synthesis to large-scale production presents several foreseeable challenges for a molecule like this compound.

Ring Strain and Stability: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under various conditions, including acidic or nucleophilic environments. researchgate.netrsc.orgrsc.org This inherent instability can lead to low yields and the formation of undesired byproducts, complicating purification and scale-up. rsc.org

Precursor Availability and Cost: The synthesis of functionalized azetidine precursors, such as 3-fluoroazetidine or suitable derivatives for coupling, can be complex and costly. acs.orgresearchgate.net The lack of commercially available, inexpensive starting materials is a significant bottleneck for large-scale production.

Purification: The high polarity of small, nitrogen-containing heterocycles can make purification by standard chromatographic methods challenging. acs.org Issues with solubility and interaction with silica (B1680970) gel often require the development of specialized purification protocols, which can be difficult to implement on an industrial scale.

Reaction Conditions: Many modern coupling reactions that could be used to synthesize the target molecule rely on expensive catalysts, sensitive reagents, or require strictly controlled conditions, which can be difficult and costly to maintain on a large scale. organic-chemistry.orgrsc.org

A comparison of potential synthetic challenges is outlined in the table below.

| Challenge | Description | Potential Impact on Scalability |

| Ring Strain | High ring strain energy of azetidines can lead to undesired ring-opening side reactions. researchgate.netrsc.org | Lower yields, complex product mixtures, and difficult purification. |

| Precursor Cost | Starting materials like functionalized azetidines are often not commercially available in bulk and can be expensive to synthesize. acs.orgresearchgate.net | High overall cost of the final compound, limiting its practical application. |

| Purification | The polar nature of the molecule can complicate standard purification techniques like column chromatography. acs.org | Increased production time and cost due to the need for specialized purification methods. |

| Catalyst Sensitivity | Many advanced cross-coupling reactions require sensitive and expensive catalysts. organic-chemistry.orgrsc.org | High catalyst cost and need for stringent process control, increasing operational complexity. |

Opportunities in Computational Design and Prediction

Computational chemistry offers powerful tools to address many of the challenges and explore the potential of this compound before committing to extensive laboratory work.

Property Prediction: Key physicochemical properties, such as lipophilicity (logP), aqueous solubility, and pKa, can be predicted using computational models. acs.orgnih.gov These predictions are crucial for assessing the molecule's drug-likeness and its potential as a lead compound in drug discovery, particularly for sp3-rich fragments which are of high interest. enamine.netnih.gov

Reaction Modeling: Computational modeling can be used to study the mechanisms of potential synthetic reactions. acs.org This can help in optimizing reaction conditions, predicting potential byproducts, and understanding the regioselectivity and stereoselectivity of a reaction, such as the enantioselective ring-opening of azetidinium salts. acs.org

Fluorine Effects: DFT studies can elucidate the specific effects of the fluorine atom on the molecule's electronic structure, stability, and reactivity. nih.govnih.gov This can provide insights into how fluorination influences bond strengths, charge distribution, and potential metabolic pathways.

Potential for Novel Chemical Transformations

The unique structure of this compound, with its two strained rings and fluorine substituent, opens the door to a variety of novel chemical transformations that have yet to be explored.

Selective Ring-Opening: The presence of two azetidine rings raises the question of whether one can be selectively opened while the other remains intact. The electronic differences between the N-substituted ring and the 3-fluoroazetidine ring might allow for regioselective ring-opening under specific conditions, providing access to new classes of functionalized amine derivatives. Radical-mediated ring-opening of strained heterocycles is a known process that could be explored in this context. nih.gov

Functionalization of the Azetidine Nitrogen: The nitrogen of the 3-fluoroazetidine moiety is a secondary amine and thus a site for further functionalization. rsc.org This could include alkylation, acylation, or arylation to create a library of diverse analogues with different steric and electronic properties.

Transformations Involving the Fluorine Atom: The C-F bond, while strong, can potentially be manipulated. For example, nucleophilic substitution of the fluorine atom, although difficult, could provide a route to other 3-substituted bis-azetidines. Alternatively, the fluorine atom's influence on the acidity of adjacent protons could be exploited for selective deprotonation and subsequent functionalization.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(Azetidin-3-yl)-3-fluoroazetidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves fluorination of azetidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, hydrogenolysis of protected intermediates (e.g., tert-butyl carbamate derivatives) under catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) is critical for deprotection . Optimization includes controlling reaction time (4–6 hours), temperature (40–60°C), and hydrogen pressure (5–10 bar) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.0–4.0 ppm) and fluorine coupling patterns (e.g., ³JHF splitting) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₀F₂N₂, MW 160.16 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and bond angles .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What safety protocols are essential for handling fluorinated azetidines like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HF during decomposition .

- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before segregating fluorinated waste .

Advanced Research Questions

Q. How does the fluorination position (3-fluoro) influence the compound’s pharmacological activity compared to other fluorinated azetidines?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity. Compare activity via:

- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorogenic substrates .

- Molecular Dynamics (MD) Simulations : Analyze fluorine’s role in ligand-receptor interactions (e.g., hydrogen bonding with catalytic residues) .

- SAR Studies : Synthesize analogs (e.g., 2-fluoro or 4-fluoro isomers) and compare pharmacokinetic profiles .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, methanol) at 25°C and 37°C .

- Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins) via phase-solubility diagrams .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted values .

Q. What strategies mitigate azetidine ring instability during derivatization reactions?

- Methodological Answer :

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to stabilize the ring during functionalization .

- Low-Temperature Reactions : Perform alkylation/acylation at –20°C to prevent ring-opening .

- In Situ Monitoring : Employ FTIR to detect intermediates prone to decomposition (e.g., imine formation) .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., JAK2 or EGFR kinases) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between fluorinated/non-fluorinated analogs .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.